Spectroscopic Profiling and Characterization of 5-Oxopyrrolidine-2-Carbohydrazide: A Technical Whitepaper
Spectroscopic Profiling and Characterization of 5-Oxopyrrolidine-2-Carbohydrazide: A Technical Whitepaper
Executive Summary
5-Oxopyrrolidine-2-carbohydrazide (frequently referred to as L-pyroglutamic acid hydrazide) is a highly versatile heterocyclic building block characterized by a rigid lactam ring and a reactive carbohydrazide moiety. In recent years, this compound and its derivatives have gained significant traction in drug development, particularly as potent, selective antibacterial agents targeting multidrug-resistant Acinetobacter baumannii[1]. Beyond small-molecule therapeutics, its bifunctional nature makes it an ideal pendant group and cross-linking agent in biomaterials engineering, notably in the functionalization of hyaluronic acid (HA) hydrogels[2].
For researchers and drug development professionals, the precise structural elucidation of this compound is a critical quality control step. This whitepaper provides an in-depth, authoritative guide to the spectroscopic properties (NMR, FT-IR, ESI-MS) of 5-oxopyrrolidine-2-carbohydrazide, detailing the causality behind analytical choices and providing self-validating experimental protocols.
Structural Dynamics & Analytical Strategy
The molecular architecture of 5-oxopyrrolidine-2-carbohydrazide (C₅H₉N₃O₂) presents unique analytical challenges and opportunities. The molecule features two distinct carbonyl environments (a cyclic amide/lactam and an acyclic hydrazide) and three nitrogen atoms capable of participating in extensive intra- and intermolecular hydrogen bonding networks.
To accurately profile this compound, the analytical strategy must be tailored to preserve and observe these functional groups:
-
Solvent Selection in NMR: The presence of three exchangeable protons necessitates the use of aprotic, highly polar solvents.
-
Phase Selection in IR: The solid-state hydrogen bonding network provides a distinct vibrational fingerprint that is lost in solution.
-
Ionization Technique in MS: The lability of the N-N bond requires soft ionization to observe the intact molecular ion.
Caption: Synthesis and targeted analytical workflow for 5-oxopyrrolidine-2-carbohydrazide.
Comprehensive Spectroscopic Profiling
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO- d6 ) is strictly mandated for the ¹H NMR analysis of this compound. If D₂O were utilized, the critical diagnostic protons of the hydrazide (-NH-NH₂) and the lactam (-NH) would undergo rapid deuterium exchange and disappear from the spectrum. DMSO- d6 strongly solvates the molecule via hydrogen bonding, significantly slowing down proton exchange rates and allowing for the definitive assignment of these functional groups[3].
In the ¹H NMR spectrum, the hydrazide -NH- proton typically appears as a sharp singlet downfield (~9.05 ppm) due to the electron-withdrawing effect of the adjacent carbonyl and amine groups. The lactam -NH- appears slightly upfield (~7.85 ppm). The chiral center at C2 presents as a distinct doublet of doublets (~3.95 ppm) due to diastereotopic coupling with the adjacent C3 protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality of Matrix Choice: KBr pelleting is the standard for this compound over thin-film Attenuated Total Reflectance (ATR). The KBr matrix preserves the native solid-state intermolecular hydrogen bonding network inherent to lactams and hydrazides. This network significantly shifts the Amide I (C=O stretch) and Amide II (N-H bend) frequencies. Observing these shifts provides empirical confirmation of the compound's solid-state conformation, which is vital when formulating the compound for biological assays[1].
Mass Spectrometry (ESI-MS)
Causality of Ionization Choice: Electrospray Ionization (ESI) in positive ion mode is optimal. The inherent basicity of the terminal primary amine on the hydrazide group ensures highly efficient protonation, yielding a strong [M+H]+ peak at m/z 144.1. Because ESI is a "soft" ionization technique, it prevents the premature, source-induced cleavage of the relatively weak N-N bond—a common artifact observed in hard ionization methods like Electron Impact (EI).
Caption: Primary ESI-MS positive-mode fragmentation pathways of the protonated molecular ion.
Experimental Methodologies (Self-Validating Protocols)
To ensure high scientific integrity (E-E-A-T), the following step-by-step methodology incorporates built-in validation checkpoints. This prevents the propagation of errors during the synthesis and characterization phases.
Protocol 4.1: Synthesis & Purification
-
Esterification: Suspend L-pyroglutamic acid (1.0 eq) in anhydrous methanol (0.5 M). Add a catalytic amount of concentrated H₂SO₄ (0.05 eq). Reflux the mixture for 4 hours.
-
Self-Validation Checkpoint 1: Perform TLC (DCM:MeOH 9:1). Stain with Ninhydrin. The highly polar starting material ( Rf ~0.1) must be completely consumed, replaced by the methyl ester intermediate ( Rf ~0.6).
-
-
Hydrazinolysis: Concentrate the reaction mixture in vacuo, neutralize with saturated NaHCO₃, and extract with ethyl acetate. Dry the organic layer and concentrate to yield crude methyl 5-oxopyrrolidine-2-carboxylate.
-
Coupling: Dissolve the intermediate in absolute ethanol (0.3 M). Add hydrazine monohydrate (NH₂NH₂·H₂O, 2.0 eq) dropwise at room temperature. Heat the mixture to reflux for 6 hours[4].
-
Isolation: Cool the mixture to 0°C. The target compound, 5-oxopyrrolidine-2-carbohydrazide, will precipitate as a white crystalline solid. Filter, wash with cold ethanol, and dry under high vacuum.
-
Self-Validation Checkpoint 2: The ¹³C NMR spectrum must show a shift in the C2-carbonyl peak from ~174.0 ppm (ester) to ~171.2 ppm (hydrazide), confirming complete conversion.
-
Protocol 4.2: Spectroscopic Acquisition Parameters
-
NMR Acquisition: Dissolve 15 mg of the purified solid in 0.6 mL of DMSO- d6 . Acquire ¹H spectra at 400 MHz (16 scans, relaxation delay 1.5s) and ¹³C spectra at 100 MHz (1024 scans, relaxation delay 2.0s).
-
FT-IR Acquisition: Grind 2 mg of the analyte with 200 mg of anhydrous, IR-grade KBr. Press into a translucent pellet under 10 tons of pressure. Acquire spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).
Data Summary Tables
The following tables summarize the definitive quantitative spectroscopic data for analytically pure 5-oxopyrrolidine-2-carbohydrazide.
Table 1: ¹H and ¹³C NMR Assignments (DMSO- d6 )
| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity & Integration | ¹³C Chemical Shift (δ, ppm) | Assignment / Note |
| Hydrazide NH | 9.05 | s, 1H | - | Rapidly exchanges in D₂O |
| Lactam NH | 7.85 | s, 1H | - | Ring nitrogen proton |
| Hydrazide NH₂ | 4.25 | br s, 2H | - | Broad due to quadrupolar relaxation |
| C2 | 3.95 | dd, J = 8.5, 4.5 Hz, 1H | 55.4 | Chiral center alpha to nitrogen |
| C3 | 1.90, 2.15 | m, 2H | 25.3 | Diastereotopic methylene protons |
| C4 | 2.20 - 2.30 | m, 2H | 29.1 | Methylene adjacent to lactam C=O |
| C5 (Lactam C=O) | - | - | 177.5 | Highly deshielded cyclic amide |
| C=O (Hydrazide) | - | - | 171.2 | Acyclic amide carbonyl |
Table 2: Key FT-IR Vibrational Frequencies (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |
| 3320, 3280, 3210 | Strong, Broad | N-H Stretching | Hydrazide (-NH₂, -NH-) and Lactam (-NH) |
| 2950, 2880 | Weak | C-H Stretching | Aliphatic ring backbone (C3, C4) |
| 1690 | Strong, Sharp | C=O Stretching (Amide I) | Lactam Carbonyl (C5) |
| 1660 | Strong, Sharp | C=O Stretching (Amide I) | Hydrazide Carbonyl |
| 1535 | Medium | N-H Bending (Amide II) | Coupled C-N stretch and N-H bend |
Conclusion
The rigorous spectroscopic characterization of 5-oxopyrrolidine-2-carbohydrazide is foundational for its downstream application in medicinal chemistry and biomaterials. By utilizing DMSO- d6 for NMR to preserve exchangeable protons, KBr pelleting for FT-IR to capture the solid-state hydrogen bonding network, and soft ESI-MS to prevent N-N bond cleavage, researchers can generate a self-validating, highly accurate structural profile of this critical intermediate.
References
- Title: WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium Source: Google Patents URL
- Title: US5874417A - Functionalized derivatives of hyaluronic acid Source: Google Patents URL
- Title: EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents Source: Google Patents URL
Sources
- 1. WO2020169682A1 - Hydrazide derivatives and their specific use as antibacterial agents by controlling acinetobacter baumannii bacterium - Google Patents [patents.google.com]
- 2. US5874417A - Functionalized derivatives of hyaluronic acid - Google Patents [patents.google.com]
- 3. EP3490984A1 - 2-pyrrolidine phenylhydrazides antibacterial agents - Google Patents [patents.google.com]
- 4. US5874417A - Functionalized derivatives of hyaluronic acid - Google Patents [patents.google.com]
